methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate
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Overview
Description
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions . This compound is often utilized in peptide synthesis and other organic transformations due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for Boc deprotection.
N,N’-diisopropylcarbodiimide (DIC): Used in peptide coupling reactions.
Hydroxybenzotriazole (HOBt): Enhances the efficiency of peptide coupling reactions.
Major Products Formed
Amino acids: After Boc deprotection, the free amino acid is obtained.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl (4S)-4-{[(benzyloxy)carbonyl]amino}-3-oxopentanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.
Methyl (4S)-4-{[(fluorenylmethoxy)carbonyl]amino}-3-oxopentanoate: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .
Properties
Molecular Formula |
C11H19NO5 |
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Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate |
InChI |
InChI=1S/C11H19NO5/c1-7(8(13)6-9(14)16-5)12-10(15)17-11(2,3)4/h7H,6H2,1-5H3,(H,12,15)/t7-/m0/s1 |
InChI Key |
HMITWDFQTIEUAV-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)CC(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)CC(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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